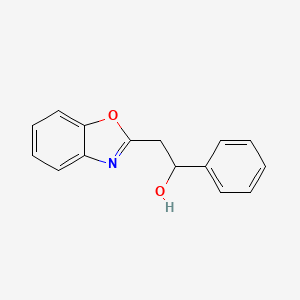

2-(1,3-benzoxazol-2-yl)-1-phenylethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,13,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWGWSJTRIXJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Toward 2 1,3 Benzoxazol 2 Yl 1 Phenylethanol

Established Synthetic Routes for Benzoxazole (B165842) Ring Formation

The benzoxazole core is a privileged scaffold in organic synthesis, and numerous methods have been developed for its construction. These typically involve the cyclization of a 2-aminophenol (B121084) precursor with a suitable electrophile.

A cornerstone of benzoxazole synthesis is the condensation of 2-aminophenols with various carbonyl compounds. researchgate.netrsc.org This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring. Common reaction partners for 2-aminophenol include carboxylic acids, aldehydes, acid chlorides, and esters. nih.gov

For the synthesis of benzoxazoles, the reaction of 2-aminophenol with aldehydes is a widely employed method. semanticscholar.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole ring. Various catalysts and reaction conditions have been developed to promote this transformation efficiently.

Another common approach involves the reaction of 2-aminophenol with carboxylic acids or their derivatives. These reactions often require high temperatures or the use of dehydrating agents or catalysts to facilitate the cyclization.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminophenol | Aldehydes | Various catalysts (e.g., acids, metal catalysts), often with an oxidant | 2-Substituted benzoxazole | researchgate.netsemanticscholar.org |

| 2-Aminophenol | Carboxylic Acids | High temperature, dehydrating agents | 2-Substituted benzoxazole | rsc.org |

| 2-Aminophenol | Thioamides | Triphenylbismuth (B1683265) dichloride | 2-Substituted benzoxazole | nih.gov |

| 2-Aminophenol | β-Diketones | Brønsted acid and CuI | 2-Substituted benzoxazole | nih.govresearchgate.net |

To overcome the often harsh conditions required for classical condensation reactions, a multitude of catalyst-mediated cyclization methods have been developed. These approaches offer milder reaction conditions, higher yields, and greater functional group tolerance.

For instance, the use of a combined catalyst system of a Brønsted acid and copper(I) iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to afford 2-substituted benzoxazoles. nih.govresearchgate.net This method is advantageous due to its operational simplicity and the use of readily available starting materials. nih.gov Similarly, various metal catalysts, including those based on gold, have been employed for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere. nih.gov

More recently, the use of triphenylbismuth dichloride as a promoter has been reported for the cyclodesulfurization reaction of 2-aminophenols with thioamides, providing an efficient route to 2-aryl- and 2-alkylbenzoxazoles under mild conditions. nih.gov This method has been successfully applied to the synthesis of complex molecules, highlighting its potential for the preparation of a diverse range of benzoxazole derivatives. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

| Brønsted acid and CuI | 2-Aminophenols and β-Diketones | Mild conditions, good yields | nih.govresearchgate.net |

| HAuCl₄·4H₂O | 2-Aminophenols and Aldehydes | One-pot synthesis, oxygen atmosphere | nih.gov |

| Triphenylbismuth dichloride | 2-Aminophenols and Thioamides | Mild conditions, cyclodesulfurization | nih.gov |

Synthesis of the 1-Phenylethanol (B42297) Moiety and Related Analogues

The 1-phenylethanol unit contains a chiral center, and its stereochemistry can significantly impact the biological activity and material properties of the final molecule. Therefore, methods for its stereoselective and asymmetric synthesis are of paramount importance.

A primary route to chiral 1-phenylethanol is the asymmetric reduction of its corresponding ketone, acetophenone. This transformation can be achieved using a variety of chiral catalysts and reagents. Both chemical and biological methods have been extensively explored.

Enzymatic reductions, for example, offer high enantioselectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic 1-phenylethanol, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomerically enriched alcohol.

Reductive amination is a powerful tool for the synthesis of phenylethanolamine derivatives, which are structurally related to the 1-phenylethanol moiety. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is highly versatile and can be used to prepare primary, secondary, and tertiary amines.

Convergent Synthesis Strategies for 2-(1,3-Benzoxazol-2-yl)-1-phenylethanol

A convergent synthesis approach involves the separate synthesis of the key structural fragments of the target molecule, followed by their coupling in a later step. This strategy can be more efficient and flexible than a linear synthesis, especially for complex molecules.

One potential convergent route to this compound involves the reaction of a nucleophilic benzoxazole species with an electrophilic precursor of the 1-phenylethanol side chain. A plausible method involves the deprotonation of benzoxazole at the 2-position using a strong base, such as a lithium magnesate, to form a 2-lithiobenzoxazole intermediate. nih.gov This nucleophilic species can then react with benzaldehyde (B42025) in an aldol-type addition to furnish the desired this compound. nih.gov

Alternatively, a well-established reaction involves the aldol (B89426) condensation of 2-methylbenzoxazole (B1214174) with benzaldehyde. This reaction typically yields the α,β-unsaturated ketone, 2-(1,3-benzoxazol-2-yl)ethenyl phenyl ketone. Subsequent selective reduction of the ketone carbonyl group would be required to produce the target alcohol. While the initial condensation is known, the specific reduction of this intermediate to the desired secondary alcohol needs to be considered.

Another convergent approach could involve the reaction of 2-aminophenol with a β-keto ester, such as ethyl 3-oxo-3-phenylpropanoate, in a one-pot reaction. This could potentially lead to the formation of the benzoxazole ring and the introduction of the phenylethanol side chain in a single synthetic operation.

A related, documented synthesis is that of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone, where 2-mercaptobenzoxazole (B50546) is reacted with α-bromoacetophenone. nih.govresearchgate.net While this produces a ketone with a thioether linkage, subsequent reduction of the ketone and potential modification of the sulfur linkage could be envisioned as a pathway to analogs of the target molecule.

| Precursor 1 | Precursor 2 | Proposed Reaction | Product |

| Benzoxazole | Benzaldehyde | Deprotonation with lithium magnesate followed by addition | This compound |

| 2-Methylbenzoxazole | Benzaldehyde | Aldol condensation followed by reduction | This compound |

| 2-Aminophenol | Ethyl 3-oxo-3-phenylpropanoate | One-pot condensation/cyclization | This compound |

| 2-Mercaptobenzoxazole | α-Bromoacetophenone | Nucleophilic substitution | 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is a major focus of modern organic chemistry. jetir.orgjetir.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use and disposal. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.commdpi.com The combination of solvent-free conditions and microwave irradiation offers a particularly eco-friendly and efficient approach for the synthesis of benzoxazole derivatives. mdpi.com For instance, the condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes has been successfully achieved in good yields under solvent-free microwave irradiation using iodine as an oxidant. mdpi.com Similarly, the synthesis of dibenzylidenecyclohexanone derivatives via crossed aldol condensation has been efficiently carried out using NaOH as a catalyst under microwave irradiation without a solvent. researchgate.net

A comparative study of a model reaction under conventional heating versus microwave irradiation is presented in the table below.

| Entry | Method | Solvent | Time | Yield (%) |

| 1 | Conventional Heating | Ethanol (B145695) | 24 h | 60 |

| 2 | Microwave Irradiation | Solvent-free | 10 min | 88 |

This table illustrates the general advantages of microwave-assisted synthesis over conventional methods.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.orgresearchgate.net They can act as both solvents and catalysts in a variety of organic transformations, including C-H activation and condensation reactions. rsc.orgresearchgate.netresearchgate.net The use of task-specific ionic liquids, which are designed for a particular chemical transformation, is a promising area of research. For example, Brønsted acidic ionic liquids have been used as efficient and reusable catalysts for the synthesis of benzoxazoles. acs.org

Heterogeneous Catalysis: The use of heterogeneous catalysts offers significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced waste generation. nih.gov Solid acid and base catalysts, as well as metal nanoparticles supported on various materials, have been successfully employed in the synthesis of benzoxazoles and related heterocycles. nih.govrasayanjournal.co.in For aldol-type condensations, perovskite nanocrystals have been shown to be effective heterogeneous catalysts under solvent-free conditions. nih.gov The development of magnetically separable catalysts, such as ionic liquids supported on iron oxide nanoparticles, further simplifies the work-up procedure and enhances the green credentials of the synthetic process. nih.gov

The following table summarizes the use of various green catalytic systems in benzoxazole synthesis.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Ag@Fe2O3 Nanoparticles | Condensation | Magnetically recoverable, reusable, room temperature reaction. | nih.gov |

| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 | Condensation | Recyclable, solvent-free sonication, mild conditions. | nih.gov |

| [CholineCl][oxalic acid] (DES) | Condensation | Biodegradable, low cost, microwave-assisted. | mdpi.com |

| SrMo0.5Ni0.5O3-δ Perovskite | Aldol Condensation | Heterogeneous, solvent-free. | nih.gov |

| Fly Ash | Condensation | Waste material valorization, green catalyst. | nih.gov |

Spectroscopic and Structural Elucidation Techniques for 2 1,3 Benzoxazol 2 Yl 1 Phenylethanol

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and conformation of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol can be established.

¹H and ¹³C NMR Investigations of Molecular Conformation and Connectivity

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region (typically δ 7.0-8.0 ppm) would contain complex multiplets corresponding to the nine protons of the benzoxazole (B165842) and phenyl rings. The methine proton (CH-OH) adjacent to the hydroxyl group would likely appear as a doublet of doublets around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons. The methylene protons (CH₂) would also present as a complex multiplet, likely diastereotopic, due to the adjacent chiral center, with shifts expected in the δ 3.0-3.5 ppm range. The hydroxyl proton (OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The spectrum for this compound would be expected to show 15 distinct signals. The carbon of the CH-OH group would resonate around δ 70-75 ppm. The methylene carbon (CH₂) would likely appear around δ 40-45 ppm. The aromatic and heterocyclic carbons would produce a series of signals in the δ 110-165 ppm region, with the carbon of the C=N bond in the benzoxazole ring being one of the most downfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.5 | 125 - 145 |

| Benzoxazole-H | 7.3 - 7.8 | 110 - 152 |

| CH-OH | ~5.3 | ~73 |

| CH₂ | ~3.4 | ~43 |

| OH | Variable (broad s) | - |

| C=N (Benzoxazole) | - | ~163 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the -CH(OH)-CH₂- spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the phenylethanol side chain and the benzoxazole ring system, for instance, by showing a correlation from the CH₂ protons to the C2 carbon of the benzoxazole ring.

Vibrational Spectroscopy Applications (FT-IR and Raman) in Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=N stretching of the benzoxazole ring would likely produce a sharp band around 1620-1650 cm⁻¹. The C-O stretching of the secondary alcohol would be visible in the 1050-1150 cm⁻¹ region. Bending vibrations for the aromatic rings would also be present in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, particularly around 1600 cm⁻¹. The symmetric vibrations of the molecule would be more prominent, providing additional structural information.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=N Stretch (Benzoxazole) | 1620 - 1650 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃NO₂, giving it a molecular weight of approximately 239.27 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 239. The fragmentation pattern would likely be dominated by cleavages characteristic of secondary benzylic alcohols. Key expected fragments include:

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z = 221.

Alpha-cleavage: Cleavage of the C-C bond between the CH(OH) and CH₂ groups. This could lead to the formation of a stable benzylic cation [C₆H₅CHOH]⁺ at m/z = 107, which is often a base peak for such structures.

Formation of a benzoxazolylmethyl radical: The other fragment from alpha-cleavage would be the [M-107] fragment, corresponding to the benzoxazol-2-ylmethyl cation at m/z = 132.

Tropylium ion: The phenyl group can rearrange to form the tropylium cation at m/z = 77.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

Crucially, as the molecule contains a chiral center at the carbinol carbon, X-ray crystallography could determine the absolute stereochemistry (R or S configuration) if a single enantiomer is crystallized. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings, which dictate the crystal packing arrangement in the solid state. For example, in the structurally related compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone, X-ray analysis revealed intermolecular C—H···N interactions and π–π stacking that stabilize the crystal structure nih.govresearchgate.net.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions from the phenyl and benzoxazole chromophores.

The phenyl group typically exhibits a strong absorption band (ε > 10,000) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm, corresponding to π→π* transitions. The benzoxazole moiety is also an extended aromatic system and would contribute its own characteristic π→π* transitions, likely overlapping with the phenyl absorptions and potentially causing a red shift (shift to longer wavelength) compared to simple benzene (B151609) derivatives. The combined spectrum would likely show strong absorption maxima below 300 nm. The alcohol functional group itself does not absorb in the UV-Vis range but its presence as a substituent can subtly influence the electronic transitions of the aromatic systems.

Computational and Theoretical Investigations of 2 1,3 Benzoxazol 2 Yl 1 Phenylethanol

Quantum Chemical Calculations (Density Functional Theory) for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. researchgate.netnih.gov It is widely applied to predict the characteristics of heterocyclic compounds like benzoxazole (B165842) derivatives. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on its potential energy surface. For benzoxazole derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used to determine optimized structural parameters like bond lengths and angles. researchgate.netresearchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or with other species. researchgate.net For benzoxazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions, and the energy gap can be correlated with biological activity. researchgate.net

| Compound Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| 2-Phenylbenzoxazole | -6.25 | -1.78 | 4.47 | High stability, lower reactivity |

| 2-Phenyl-5-nitrobenzoxazole | -6.89 | -2.95 | 3.94 | Increased reactivity due to electron-withdrawing group |

| 2-(p-tolyl)benzoxazole | -6.01 | -1.65 | 4.36 | Slightly higher reactivity than 2-phenylbenzoxazole |

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results for structural validation. researchgate.net For instance, theoretical vibrational frequencies can be calculated and scaled to match experimental FT-IR and Raman spectra, aiding in the assignment of specific vibrational modes. researchgate.net

Furthermore, DFT allows for the calculation of various global and local reactivity descriptors. These indices help quantify and predict the chemical behavior of a molecule. researchgate.netniscpr.res.in Global descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. niscpr.res.in Hardness and softness are measures of a molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons. Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. researchgate.net

| Descriptor | Formula | Typical Calculated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | ~6.25 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | ~1.78 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~2.24 eV | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / (2η) | ~0.22 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | ~4.02 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | ~3.60 eV | Propensity to act as an electrophile. |

Molecular Modeling and Docking Studies for Protein-Ligand Interaction Hypotheses

Molecular modeling techniques are essential for hypothesizing how a small molecule like 2-(1,3-benzoxazol-2-yl)-1-phenylethanol might interact with biological targets, a cornerstone of structure-based drug design. pnrjournal.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. pnrjournal.com This technique is widely used to screen libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov For benzoxazole derivatives, docking studies have been performed against a variety of targets, including DNA gyrase, benthamdirect.com protein kinases like VEGFR-2, tandfonline.com cyclooxygenase (COX), nih.gov and enzymes involved in neurodegenerative diseases like acetylcholinesterase. nih.gov

These studies typically involve preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses based on their predicted binding affinity (often expressed in kcal/mol). globalresearchonline.net The results reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov For example, docking studies on benzoxazole derivatives as potential VEGFR-2 inhibitors have shown interactions with key amino acids in the kinase hinge region, similar to known inhibitors. tandfonline.com

| Benzoxazole Derivative Type | Protein Target | PDB ID | Reported Docking Score (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|---|

| 2-Substituted Benzoxazole | DNA Gyrase (E. coli) | 5L3J | -8.5 to -9.5 | Asp73, Gly77, Arg76 |

| Benzoxazole-Hydrazide | Tyrosyl-tRNA Synthetase | 1JIL | -10.0 to -10.5 | Asp194, Tyr51, Gly48 |

| Benzoxazole-Urea Scaffold | VEGFR-2 Kinase | 4ASD | -9.7 to -11.2 | Cys919, Asp1046, Glu885 |

| Benzoxazolone Derivative | Staphylococcus aureus Biotin Protein Ligase | 3V7S | -7.3 to -7.5 | Arg, Gly, Ile |

| Benzoxazole-Oxadiazole Hybrid | Acetylcholinesterase (AChE) | 4EY7 | -5.8 to -6.9 | Tyr337, Trp86, Phe338 |

While docking provides a static picture of the binding pose, molecules are dynamic entities. Conformational analysis is performed to identify the low-energy conformations a flexible molecule can adopt. Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms in the ligand-protein complex over time, providing insights into its stability and dynamic behavior. uns.ac.rsnih.gov

MD simulations can validate the stability of a docking pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; a stable RMSD over the simulation time (e.g., 100 ns) suggests the complex is stable. ajchem-a.com The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. ajchem-a.com Such simulations have been used for benzoxazole and benzimidazole (B57391) derivatives to confirm that the ligand remains stably bound in the active site and to analyze the persistence of key hydrogen bonds and other interactions predicted by docking. nih.govrjeid.com

Theoretical Approaches to Structure-Activity Relationships (SAR) of Benzoxazole-Phenylethanol Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. researchgate.netresearchgate.net Theoretical SAR can be explored using computational methods to predict how modifications to a core scaffold, like the benzoxazole-phenylethanol structure, would influence properties and interactions.

For benzoxazole derivatives, SAR studies have revealed several key principles. The nature and position of substituents on the aromatic rings are critical. For instance, the presence of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, methyl) can significantly alter the electronic properties (HOMO-LUMO levels) and, consequently, the biological activity. researchgate.netesisresearch.org In some studies, electron-withdrawing groups on the benzoxazole ring were found to enhance antimicrobial activity. esisresearch.org

| Structural Modification | Hypothesized Effect on Activity | Theoretical Rationale |

|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzoxazole ring | Potentially increases antimicrobial/anticancer activity | Lowers LUMO energy, making the molecule a better electron acceptor and potentially more reactive with biological nucleophiles. esisresearch.org |

| Electron-donating groups (e.g., -OCH3) on the phenyl ring | May modulate receptor binding affinity | Alters electron density and can participate in specific hydrogen bonding or steric interactions. |

| Replacement of the phenyl ring with other aromatic/heterocyclic rings | Could alter target specificity and binding affinity | Changes the shape, size, and electronic profile, allowing for different interactions within a binding pocket. researchgate.net |

| Modification or removal of the hydroxyl group on the ethanol (B145695) linker | Likely to significantly impact activity | Removes a key hydrogen bonding site and a chiral center, which is often crucial for specific recognition by enzymes or receptors. |

| Elongation of the alkyl chain | May increase lipophilicity and membrane interactions | Increased lipophilic character can enhance membrane permeability and non-polar interactions with a target. nih.gov |

Computational Design and Prediction of Novel this compound Analogues

Computational chemistry has emerged as a powerful tool in modern drug discovery, enabling the rational design and prediction of the biological activities of novel molecules. While specific computational studies on the design of novel analogues of this compound are not extensively documented in publicly available literature, the principles of computational design have been widely applied to the broader class of benzoxazole derivatives. These studies provide a framework for the potential in silico design and optimization of analogues of the target compound for various therapeutic applications.

The computational design process for novel benzoxazole analogues typically involves several key steps, including the identification of a biological target, molecular docking simulations to predict binding affinities and modes, and Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological activity.

Molecular Docking Studies of Benzoxazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding of a ligand (the potential drug molecule) to the active site of a target protein.

For instance, in a study focused on developing new antimicrobial agents, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated. nih.gov Molecular docking simulations were performed to understand the mechanism of their antibacterial activity, with DNA gyrase being a potential target. nih.gov The docking studies revealed that the benzoxazole derivatives could fit into the ATP-binding pocket of the DNA gyrase B subunit, suggesting a possible mechanism of action.

In another study, novel 2,5-disubstituted benzoxazole derivatives were synthesized and evaluated for their antimicrobial activity. bibliomed.org Molecular docking studies were performed on the synthesized compounds against the '5TZ1' crystal structure. The results indicated that the designed molecules showed similar binding interactions to the reference compounds, supporting their potential as antimicrobial agents. bibliomed.org

The following table summarizes the results of a molecular docking study of various benzoxazole derivatives against different protein targets.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Activity |

| 2-(p-fluorophenyl)-5-(2-(4-phenylpiperidine-1-yl)acetamido)benzoxazole | 5TZ1 | - | Antimicrobial |

| 2-phenyl and N-phenyl benzoxazole derivatives | DNA gyrase | - | Antimicrobial |

Note: Specific docking scores were not always provided in the source material, but the predicted activity based on the docking studies is included.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed molecules.

A 3D-QSAR study on a series of benzoxazole derivatives as VEGFR-2 inhibitors provided insights into the structural requirements for their anticancer activity. nih.gov The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The generated models helped in understanding the relationship between the steric and electrostatic fields of the molecules and their inhibitory activity against cancer cell lines. nih.gov

Similarly, QSAR studies have been conducted on other classes of heterocyclic compounds, demonstrating the utility of this approach in drug design. For example, a QSAR analysis of 1-substituted benzimidazole derivatives against Pseudomonas aeruginosa helped in identifying key molecular descriptors associated with their antibacterial activity. nih.gov

The insights gained from such computational studies on related benzoxazole scaffolds can be invaluable for the rational design of novel analogues of this compound. By identifying promising substituent patterns and understanding the structural basis of their potential biological activities, computational methods can significantly accelerate the discovery and development of new therapeutic agents.

The table below outlines the types of computational studies performed on various benzoxazole derivatives and their key findings.

| Study Type | Benzoxazole Derivatives | Key Findings |

| Molecular Docking | 2-substituted benzoxazoles | Potential inhibition of DNA gyrase, suggesting an antimicrobial mechanism. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Substituted benzoxazoles | Identified key structural features for VEGFR-2 inhibition and anticancer activity. nih.gov |

| Molecular Docking | 2,5-disubstituted benzoxazoles | Showed binding interactions with the 5TZ1 protein, supporting antimicrobial potential. bibliomed.org |

While direct computational design data for this compound analogues is limited, the application of these established computational methodologies holds great promise for the future design and prediction of novel, potent, and selective analogues for a range of biological targets.

Exploration of Biological Activities and Molecular Mechanisms of 2 1,3 Benzoxazol 2 Yl 1 Phenylethanol Derivatives in Vitro and Mechanistic Focus

Investigation of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antimycobacterial)

Benzoxazole (B165842) derivatives are recognized for their potent antimicrobial effects against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.com The lipophilicity, electronic properties, and steric compatibility conferred by substituents on the benzoxazole core are critical in determining their antimicrobial potency. mdpi.com

Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase, GlcN-6-P Synthase)

A primary mechanism underlying the antibacterial activity of these compounds is the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair, is a key target. nih.govals-journal.com Benzoxazole derivatives have been shown to act as inhibitors of DNA gyrase, disrupting its function and leading to bacterial cell death. nih.govnih.govnih.gov Molecular docking studies have further supported that the antibacterial action of certain 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase. nih.gov Some derivatives have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VISA) strains, by binding to the ATP-binding site of GyrB, a subunit of DNA gyrase. diva-portal.org

Another critical enzyme targeted by these derivatives is Glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is vital for the biosynthesis of the bacterial cell wall. researchgate.net Inhibition of GlcN-6-P synthase disrupts this process, leading to a compromised cell wall and subsequent cell lysis. nih.govnih.gov Molecular docking studies have revealed that benzoxazole derivatives can interact with the active site of GlcN-6-P synthase. researchgate.net

Cellular Pathway Perturbations (e.g., Sterol Biosynthesis)

In addition to direct enzyme inhibition, 2-(1,3-benzoxazol-2-yl)-1-phenylethanol derivatives can disrupt critical cellular pathways in microbes. One such pathway is sterol biosynthesis, which is particularly important in fungi for maintaining the integrity and fluidity of cell membranes. apsnet.orgnih.gov These compounds can interfere with the synthesis of ergosterol, the primary sterol in fungal cell membranes, leading to altered membrane permeability and ultimately, fungal cell death. apsnet.orgfrontiersin.org This interference often occurs through the inhibition of enzymes involved in the sterol biosynthetic pathway, such as those responsible for C-14α demethylation. apsnet.org

Mechanistic Studies on Antiproliferative and Anticancer Properties

The anticancer potential of this compound derivatives has been extensively investigated, with studies revealing multiple mechanisms through which they exert their antiproliferative effects. mdpi.com

Interaction with DNA and Topoisomerase Enzymes

Similar to their antibacterial mechanism, these compounds can target topoisomerase enzymes in cancer cells. Both topoisomerase I and II are crucial for resolving DNA topological problems during replication, transcription, and repair. researchgate.net Several 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. nih.govresearchgate.net For instance, certain derivatives have shown greater potency as topoisomerase I poisons than the reference drug camptothecin, while others have exhibited significant inhibitory activity against topoisomerase II, surpassing the efficacy of etoposide. nih.govresearchgate.net The inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. researchgate.net

Modulation of Kinase Activities and Cellular Signaling Pathways (e.g., CLK1, VEGFR2, PTEN, NFκB)

Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Benzoxazole derivatives have been shown to modulate the activity of several key kinases involved in cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. tandfonline.comnih.govnih.gov These compounds have demonstrated significant growth inhibitory activities against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). tandfonline.comnih.gov A direct correlation has been observed between the cytotoxicity of these compounds and their ability to inhibit VEGFR-2. nih.gov

CLK1 Inhibition: Cdc2-like kinase 1 (CLK1) is involved in the regulation of pre-mRNA splicing, a process that is often dysregulated in cancer. Benzobisthiazoles, which share a similar heterocyclic structure with benzoxazoles, have been identified as potent inhibitors of the CLK family of kinases, including CLK1. nih.gov Some benzothiophene-2-carboxamide derivatives have also shown highly selective inhibition of CLK1. mdpi.com

The modulation of other signaling pathways, although less directly studied for this specific parent compound, is a known mechanism for the broader benzoxazole class. These can include pathways involving PTEN and NFκB, which are critical in regulating cell growth, apoptosis, and inflammation.

Induction of Cell Cycle Arrest in In Vitro Models

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Molecular Target/Mechanism | Cell Line/Organism | Reference |

|---|---|---|---|

| Antimicrobial | |||

| Antibacterial | DNA Gyrase Inhibition | Staphylococcus aureus, Escherichia coli | nih.govnih.gov |

| GlcN-6-P Synthase Inhibition | Bacteria | researchgate.netnih.gov | |

| Antifungal | Sterol Biosynthesis Inhibition | Fungi | apsnet.orgfrontiersin.org |

| Anticancer | |||

| Antiproliferative | DNA Topoisomerase I & II Inhibition | Eukaryotic cells | researchgate.netnih.govresearchgate.net |

| VEGFR-2 Inhibition | HepG2, MCF-7 | tandfonline.comnih.govnih.gov | |

| CLK1 Inhibition | - | nih.govmdpi.com | |

| Cell Cycle Arrest (G0/G1) | Nalm-6, Daudi | mdpi.commdpi.com | |

| Cell Cycle Arrest (Pre-G1/G1) | HepG2 | tandfonline.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-2-(p-bromophenyl)benzoxazole |

| 5-amino-2-(p-fluorophenyl)benzoxazole |

| 5-amino-2-phenylbenzoxazole |

| Camptothecin |

| 5-chloro-2-(p-methylphenyl)benzoxazole |

| 2-(p-chlorobenzyl)benzoxazole |

| Etoposide |

| K313 |

| 2-(p-nitrobenzyl)benzoxazole |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole |

| 5-nitro-2-phenoxymethyl-benzimidazole |

Assessment of Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of benzoxazole derivatives are primarily attributed to their interaction with the cyclooxygenase (COX) enzymes and their ability to modulate various inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant mechanism underlying the anti-inflammatory effects of this compound derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, play different roles; COX-1 is involved in normal physiological functions, while COX-2 is primarily induced during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. nih.gov

Numerous studies have focused on designing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.gov The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has been identified as a novel and selective ligand for the COX-2 enzyme. researchgate.net Research has demonstrated that certain derivatives of benzoxazole exhibit potent and selective COX-2 inhibitory activity, with some compounds showing efficacy comparable to or even better than the well-known selective COX-2 inhibitor, celecoxib. researchgate.netnih.gov For instance, the compounds 2-(2-(4-methoxyphenyl)phenyl)benzoxazole (3g), 2-(2-(4-(methylsulfonyl)phenyl)phenyl)benzoxazole (3n), and a derivative featuring a sulfonamide group (3o) have been highlighted for their selective inhibition of COX-2. researchgate.net

The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Description | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| 3g | 2-(2-(4-methoxyphenyl)phenyl)benzoxazole | 0.28 | >178 |

| 3n | 2-(2-(4-(methylsulfonyl)phenyl)phenyl)benzoxazole | 0.15 | >333 |

| 3o | Derivative with a sulfonamide group | 0.09 | >555 |

| Celecoxib | Standard selective COX-2 inhibitor | 0.05 | >1000 |

Data sourced from studies on 2-(2-arylphenyl)benzoxazole derivatives. researchgate.net

This selective inhibition of COX-2 by benzoxazole derivatives underscores their potential as a new class of anti-inflammatory agents with an improved safety profile.

Modulation of Inflammatory Mediators and Pathways

Beyond direct COX inhibition, the anti-inflammatory effects of benzoxazole derivatives are also linked to their ability to modulate a broader range of inflammatory mediators and signaling pathways. Inflammation is a complex process involving the release of various chemical messengers, including prostaglandins and cytokines.

Research has shown that certain benzoxazole derivatives can suppress the generation of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.gov This suppression is a direct consequence of COX-2 inhibition. Furthermore, studies have investigated the impact of benzoxazolone derivatives on pro-inflammatory cytokines. For example, some derivatives have demonstrated significant inhibitory activity against Interleukin-6 (IL-6), a cytokine that plays a crucial role in chronic inflammation. wikipedia.org Specifically, certain synthesized benzoxazolone compounds exhibited IC₅₀ values against IL-6 in the low micromolar range, suggesting their potential to interfere with cytokine-mediated inflammatory responses. wikipedia.org

Exploration of Other Potential Biological Activities

In addition to their well-documented anti-inflammatory and analgesic properties, derivatives of this compound have been explored for other potential biological activities through various in vitro studies.

In Vitro Enzyme Inhibition Studies (e.g., PON1, JMJD3)

JMJD3 Inhibition: Recent research has identified the 2-benzoxazol-2-yl-phenol scaffold as a novel and promising inhibitor of the histone demethylase JMJD3 (Jumonji domain-containing protein 3). nih.govresearchgate.netnih.gov JMJD3 plays a significant role in epigenetic regulation related to inflammatory conditions and cancer by catalyzing the demethylation of lysine 27 on histone H3 (H3K27). nih.govnih.gov A specific derivative, compound 8 from a fragment-based screening study, demonstrated the highest inhibitory activity against JMJD3, with an IC₅₀ value of 1.22 ± 0.22 μM. nih.gov This finding suggests a potential role for benzoxazole derivatives in cancer therapy and in modulating inflammatory gene expression through epigenetic mechanisms. nih.gov

PON1 Inhibition: Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress. While direct studies on this compound derivatives are limited, research on the structurally related benzoxazinone derivatives has shown inhibitory effects on human PON1. nih.gov One of the most active compounds in a study of coumarin and benzoxazinone derivatives was found to be a competitive inhibitor of PON1. nih.gov This suggests that the broader benzoxazole-containing chemical space may interact with PON1, although further research is needed to confirm this for the specific derivatives .

Interaction with Specific Biological Targets (e.g., Dopamine D4 agonists)

The benzoxazole scaffold has been investigated for its interaction with various central nervous system targets, including dopamine receptors. The dopamine D4 receptor, in particular, is a target for neuropsychiatric conditions. While the primary focus of many studies has been on antagonists, the benzoxazole moiety is a key structural feature in ligands that bind to this receptor. nih.gov

Studies on related heterocyclic compounds, such as benzothiazoles, have identified derivatives that act as dopamine D4 receptor selective ligands. wikipedia.org For example, certain 1-alkylpiperidines containing a benzothiazole core have been shown to act on the dopamine D4 receptor. wikipedia.org Research on 2-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazole has also demonstrated high affinity for the D4 receptor. nih.gov These findings indicate that the benzoxazole nucleus is a viable scaffold for developing ligands that can interact with the dopamine D4 receptor, although the specific agonist or antagonist profile depends on the full chemical structure of the derivative.

Applications As Synthetic Intermediates and Precursors

Role in the Synthesis of Complex Heterocyclic Scaffolds and Larger Bioactive Structures

The benzoxazole (B165842) unit is a well-established pharmacophore found in numerous biologically active compounds. Consequently, 2-(1,3-benzoxazol-2-yl)-1-phenylethanol serves as a foundational scaffold for the elaboration into more complex heterocyclic systems. The hydroxyl group provides a convenient handle for annulation reactions, where additional rings can be fused onto the existing structure. For instance, reactions targeting the hydroxyl group can initiate cyclization cascades, leading to the formation of novel polycyclic heterocyclic systems. While specific examples of its direct conversion into named bioactive structures are not extensively documented in readily available literature, the general strategy of utilizing 2-substituted benzoxazoles as precursors is a common theme in medicinal chemistry. The phenyl and hydroxyl-bearing ethyl side chain offers multiple points for further chemical modification to build larger and more intricate molecular frameworks.

Derivatization for Enhanced Chemical Properties or Specific Functionalization

The chemical reactivity of this compound allows for its derivatization to fine-tune its chemical and physical properties or to introduce specific functionalities. The secondary alcohol is a prime site for a variety of chemical transformations.

Key Derivatization Reactions:

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Purpose |

| Esterification | Acyl chlorides, Carboxylic anhydrides | Ester | Modification of solubility, introduction of new pharmacophores |

| Etherification | Alkyl halides, Williamson ether synthesis | Ether | Alteration of polarity, introduction of linking groups |

| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Ketone | Creation of an electrophilic center for further reactions |

| Dehydration | Acid catalysis | Alkene | Formation of a double bond for subsequent additions |

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound, chemists can probe the structural requirements for a desired biological activity or chemical property. For example, converting the hydroxyl group to an ester or ether can significantly alter the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Precursor in the Development of Optically Active Compounds

The presence of a chiral center at the carbon atom bearing the hydroxyl group makes this compound a valuable precursor for the synthesis of optically active compounds. Enantiomerically pure forms of this alcohol can be obtained through various methods, including asymmetric synthesis or chiral resolution of the racemic mixture.

Once obtained in an enantiomerically pure form, this chiral building block can be incorporated into larger molecules, transferring its stereochemical information to the final product. This is a critical aspect in the development of pharmaceuticals, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

While specific, large-scale industrial applications of this compound as a chiral precursor are not widely reported, the principles of asymmetric synthesis suggest its potential in this area. The synthesis of enantiopure 1-phenylethanol (B42297) and its derivatives is a well-established field, and the methodologies developed there could potentially be applied to this more complex benzoxazole-containing analogue.

Potential Applications Beyond Biological Contexts

Exploration in Materials Science for Optical and Electronic Properties

The π-conjugated system of the benzoxazole (B165842) ring is the foundation for the notable optical and electronic properties observed in its derivatives. researchgate.net These compounds have been extensively studied for their potential in developing new materials for various technological applications, including tunable lasers and active layers for solar cells. researchgate.net

Research into 2-substituted benzoxazoles has revealed that their absorption and fluorescence characteristics are key to their utility. niscpr.res.in Many benzoxazole derivatives are highly fluorescent and can be used as materials for sensor technologies. mdpi.com The long-wavelength transition in benzoxazoles is typically of a π -> π* type, which contributes to high fluorescence quantum yields and small Stokes shifts, particularly in 2-arylbenzoxazoles. niscpr.res.in For instance, certain 2-aryl-perfluorobenzoxazoles have been synthesized and shown to exhibit fluorescence quantum yields of up to 99%, indicating their potential in materials chemistry. rsc.org

The electronic properties of these compounds are also significant. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate transition energies, charge densities, and other electronic parameters, which generally show good agreement with experimental data. niscpr.res.innih.gov These calculations help in understanding the structure-property relationships and in designing novel structures with tailored properties. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups onto the benzoxazole or phenyl rings can modulate the electronic and optical properties, making them suitable for specific applications like non-linear optical materials. researchgate.net The integration of benzoxazole moieties into larger molecular structures, such as those containing tolane, has led to materials with high birefringence and large dielectric anisotropy, which are valuable for liquid crystal displays. researchgate.net

Table 1: Reported Optical Properties of Select Benzoxazole Derivatives This table is interactive. Click on the headers to sort.

| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φf) | Key Application Area | Reference |

|---|---|---|---|---|---|

| 2-Aryl-perfluorobenzoxazoles | Not specified | Not specified | Up to 99% | Materials Chemistry | rsc.org |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | 300 nm (in acetonitrile) | 359 nm (in acetonitrile) | Not specified | Luminescent Sensors | mdpi.com |

| Alkanoic acid 4-{[4-(6-chloro-benzooxazol-2-yl)-phenylimino]-methyl}-3-hydroxy-phenyl ester | 345 nm | 410 nm | Not specified | Mesogenic Materials | tandfonline.com |

| Alkanoic acid 4-(6-chloro-benzooxazol-2-yl)-3-hydroxy-phenyl ester | 325 nm | 370 nm | Not specified | Mesogenic Materials | tandfonline.com |

Use as Fluorescent Probes and Labels in Biochemical Assays

The inherent fluorescence of the benzoxazole core makes its derivatives excellent candidates for fluorescent probes and labels. niscpr.res.inacs.org These molecules can be designed to signal the presence of specific analytes or changes in the microenvironment through alterations in their fluorescence intensity or wavelength. periodikos.com.br The pronounced fluorescence and significant Stokes shift of compounds like 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole make them promising for creating luminescent sensors for both technological and medical use. mdpi.com

Benzoxazole derivatives have been successfully employed as fluorescent probes for detecting biothiols, which are crucial for many biological processes. rsc.org Probes can be designed based on principles like excited-state intramolecular proton transfer (ESIPT), where the fluorescence properties change upon reaction with a target molecule. rsc.org The photophysical properties of benzoxazoles, such as their broad spectral range, intense emission, and enhanced fluorescence upon binding to biological targets, are highly advantageous for these applications. periodikos.com.br

Furthermore, the solubility and binding affinity of these probes can be tuned. For example, incorporating a 2-(2-methoxyethoxy)ethylamino group into a benzoxazole structure enhances its solubility in aqueous media and provides a DNA anchoring group, enabling its use as a DNA probe. periodikos.com.br The development of donor–acceptor-conjugated molecules featuring benzoxazolyl units has also led to new dyes with aggregation-induced emission (AIE) features, which are valuable for selective labeling in aggregated states. nih.gov

Role in Bioconjugation Chemistry and Protein Modification

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new complex with combined properties. The modification of proteins with small molecules is a key area of bioconjugation used to study protein function, for imaging, and for therapeutic applications. nih.gov

While direct studies on the use of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol in bioconjugation are scarce, its structure contains a reactive hydroxyl (-OH) group from the phenylethanol moiety. This group could potentially be functionalized to create a reactive handle for covalent attachment to proteins. More commonly, bioconjugation strategies involve the reaction of specific functional groups on a probe with nucleophilic amino acid residues on a protein, such as cysteine. nih.govnih.gov Reagents like bromomaleimides are widely used for the selective and sometimes reversible modification of cysteine residues. nih.govnih.gov

The benzoxazole scaffold itself can be derivatized to include functionalities suitable for bioconjugation. For instance, a benzoxazole derivative could be synthesized with a maleimide (B117702) or another thiol-reactive group, allowing it to be conjugated to proteins containing cysteine residues. nih.gov The development of such reagents offers opportunities for creating protein conjugates with novel properties, such as fluorescently labeled proteins for imaging or constructs for targeted drug delivery. nih.govucl.ac.uk Researchers have developed various cleavable and non-cleavable linkers that can be attached to proteins, and the benzoxazole core could serve as a stable, fluorescent component of such a system. ucl.ac.ukresearchgate.net The ability to create reversible modifications is particularly useful, for example, in developing prodrugs that release their active component in the reducing environment of the cell cytoplasm. ucl.ac.ukresearchgate.net

Industrial Applications (e.g., in Polymers, Agrochemicals, Specialty Chemicals)

The robust nature and versatile chemistry of the benzoxazole ring have led to its incorporation into a range of industrial products. niscpr.res.inrsc.orgacs.org

Polymers: Benzoxazole derivatives are key components in the synthesis of high-performance polymers. Poly(benzoxazole imide)s (PBOPIs), for example, are prepared from diamine monomers containing the benzoxazole moiety and exhibit excellent thermal stability and good mechanical properties, with glass transition temperatures ranging from 285 to 363 °C. rsc.org Polybenzoxazoles (PBOs) are recognized as one of the most heat-resistant polyheterocyclic polymer classes, though their application has often been limited to fibers. acs.org Novel synthetic routes are being explored to produce cross-linked polybenzoxazoles from smart benzoxazine (B1645224) resin precursors, expanding their potential applications. acs.org Benzoxazole derivatives are also used as authentication compounds in polymer-based articles like data storage media to prevent unauthorized reproduction. google.com

Agrochemicals: The benzoxazole scaffold is important in the discovery of new agricultural chemicals. mdpi.com Various derivatives have been found to possess a broad spectrum of biological activities, including antibacterial, antiviral, and herbicidal properties. mdpi.com For example, certain benzoxazole compounds have shown excellent herbicidal activity against weeds like Digitaria sanguinalis while demonstrating good safety for crops such as rice. mdpi.com They are also used to develop new classes of antibacterial drugs to combat bacterial infections in plants. researchgate.net

Specialty Chemicals: Benzoxazole derivatives are widely used as fluorescent brighteners in products like laundry detergents and for applications in polyester (B1180765) fibers. wikipedia.orgresearchgate.net The 2-phenylethanol (B73330) component of the target molecule is itself a significant specialty chemical. mdpi.com It is an aromatic alcohol with a characteristic rose-like scent, making it a key flavor and fragrance compound used extensively in the cosmetics, perfume, and food industries. mdpi.comnih.govnih.gov It is also recognized as a safe antimicrobial preservative in pharmaceuticals and home care products. mdpi.comnih.gov The combination of the fluorescent benzoxazole core with the fragrance properties of the phenylethanol moiety suggests potential for novel dual-function additives in various consumer products.

Table 2: Summary of Industrial Applications for Benzoxazole and Phenylethanol Derivatives This table is interactive. Click on the headers to sort.

| Application Area | Specific Use | Compound Class | Key Properties | Reference(s) |

|---|---|---|---|---|

| Polymers | High-performance plastics | Poly(benzoxazole imide)s (PBOPIs) | High thermal stability, good mechanical strength | rsc.org |

| Heat-resistant fibers | Polybenzoxazoles (PBOs) | Extreme heat resistance | acs.org | |

| Authentication markers | Benzoxazole compounds | Unique spectral signature | google.com | |

| Agrochemicals | Herbicides | Substituted benzoxazoles | Selective weed control | mdpi.com |

| Fungicides/Bactericides | Benzoxazole derivatives | Antimicrobial activity | mdpi.comresearchgate.net | |

| Specialty Chemicals | Fluorescent brighteners | Stilbene-benzoxazole derivatives | UV absorption, blue light emission | wikipedia.orgresearchgate.net |

Future Research Directions and Translational Potential for 2 1,3 Benzoxazol 2 Yl 1 Phenylethanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that may not align with modern principles of green chemistry. jetir.org Future efforts for producing 2-(1,3-benzoxazol-2-yl)-1-phenylethanol should prioritize the development of novel, efficient, and environmentally benign synthetic strategies.

Research indicates a shift towards sustainable practices for benzoxazole synthesis, which could be adapted for the target compound. ijpbs.com These methods include microwave-assisted synthesis, ultrasound-assisted reactions, mechanochemistry, and the use of eco-friendly catalysts and solvents. mdpi.com For instance, studies have demonstrated that microwave and ultrasound assistance can significantly reduce reaction times and improve yields compared to conventional heating methods for the cyclocondensation step in benzoxazole formation. mdpi.com Similarly, the use of reusable catalysts like copper ferrite (B1171679) nanoparticles or samarium triflate in aqueous media offers a greener alternative to traditional reagents. ijpbs.comorganic-chemistry.org An electrochemical approach has also been reported for the synthesis of 2-substituted benzoxazoles, which avoids the need for chemical oxidants and generates hydrogen as the only byproduct. organic-chemistry.org

Future synthetic research for this compound should explore these sustainable avenues. A key step would be the condensation of 2-aminophenol (B121084) with an appropriate phenylacetyl derivative. The development of a one-pot reaction that combines initial bond formation with subsequent cyclization under green conditions would be a significant advancement. organic-chemistry.orgmdpi.com

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazole Derivatives

| Method | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Acids, Acyl Chlorides | Well-established procedures | Harsh conditions, waste generation | mdpi.com |

| Microwave-Assisted | 600 W, 30-50°C | Reduced reaction time, higher yields | Requires specialized equipment | mdpi.com |

| Ultrasound-Assisted | 50°C | Shorter reaction time, energy efficient | Requires specialized equipment | mdpi.com |

| Mechanochemical | Ball milling, 14 Hz | Solvent-free, rapid | Scalability can be challenging | mdpi.com |

| Green Catalysis | Copper Ferrite, Samarium Triflate | Reusable catalyst, mild conditions | Catalyst preparation may be complex | organic-chemistry.org |

| Electrochemical | Transition metal- and oxidant-free | Atom-economical, clean byproduct (H₂) | Requires electrochemical setup | organic-chemistry.org |

Advanced Computational Studies for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools for accelerating drug discovery by predicting molecular properties and guiding structural modifications. For this compound, advanced computational studies are essential for predictive modeling and lead optimization before extensive synthetic work is undertaken.

Molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.govnih.gov Given that different benzoxazole derivatives have shown activity against targets like DNA gyrase, cyclooxygenase (COX) enzymes, and mTOR, these would be logical starting points for docking simulations with this compound. nih.govnih.govresearchgate.netbenthamdirect.com Such studies can help identify the most likely biological targets and elucidate key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are another critical tool. figshare.com By synthesizing a small library of analogues of this compound and evaluating their biological activity, a QSAR model can be built. figshare.comtandfonline.com This model would correlate structural features (descriptors) with activity, enabling the prediction of the potency of yet-to-be-synthesized derivatives and guiding the design of more effective compounds. figshare.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of the compound early in the discovery process, helping to identify potential liabilities and optimize its pharmacokinetic profile. benthamdirect.com

Table 2: Application of Computational Methods in Benzoxazole Research

| Computational Method | Application | Potential Insights for this compound | References |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of potential protein targets (e.g., DNA gyrase, COX-2, mTOR) and key binding interactions. | nih.govnih.govbenthamdirect.com |

| QSAR | Correlate chemical structure with biological activity. | Predict the activity of new analogues; guide structural modifications for enhanced potency. | researchgate.netfigshare.com |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the compound in a biological system over time. | Assess the stability of the ligand-receptor complex and conformational changes. | rjeid.comnih.gov |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Early assessment of drug-likeness, solubility, and potential toxicity to prioritize lead compounds. | benthamdirect.com |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While computational studies can propose likely targets, experimental validation and a deeper mechanistic understanding are crucial. Future research must aim to precisely identify the molecular targets of this compound and characterize the nature of its interactions. Benzoxazoles are known to function as structural isosteres of natural nucleic bases like adenine (B156593) and guanine, allowing them to interact with biological macromolecules. jocpr.com

Initial screening could involve broad-panel enzymatic and cellular assays to identify potential pathways affected by the compound. For example, if docking studies suggest an affinity for COX enzymes, in vitro assays can confirm the inhibitory activity and determine its selectivity for COX-1 versus COX-2. nih.gov Similarly, if antimicrobial effects are observed, investigating inhibition of essential bacterial enzymes like DNA gyrase would be a logical next step. nih.govbenthamdirect.com

Once a primary target is confirmed, biophysical techniques such as X-ray crystallography or cryo-electron microscopy could be employed to solve the structure of the compound in complex with its target protein. This would provide an atomic-level view of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor. Understanding these molecular interactions—including hydrogen bonds, hydrophobic contacts, and π-π stacking—is fundamental for rational drug design and the subsequent optimization of the compound's structure. researchgate.net

Comprehensive Structure-Activity Relationship Studies for Targeted Chemical Modifications

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to transforming a hit compound into a lead candidate. chemistryjournal.net For this compound, comprehensive SAR studies would involve the targeted chemical modification of its core structure to map how changes influence biological activity.

Research on other benzoxazoles consistently highlights the importance of the substituents at the 2- and 5-positions of the benzoxazole ring. mdpi.com For the target compound, the 2-position is occupied by the 1-phenylethanol (B42297) group. Key areas for modification would include:

The Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring could significantly impact activity. SAR studies on other 2-phenylbenzoxazoles have shown that such substitutions can modulate potency. mdpi.comresearchgate.net

The Ethanol (B145695) Moiety: The hydroxyl group is a key feature, likely participating in hydrogen bonding with a biological target. Esterification or etherification of this group would probe its importance. Furthermore, since the carbon bearing the hydroxyl group is a chiral center, the synthesis and evaluation of the individual (R)- and (S)-enantiomers are critical, as they may exhibit different potencies and target selectivities.

The Benzoxazole Core: While keeping the core intact, substitutions at the 5- or 6-position of the benzoxazole ring with groups like halogens (Cl, Br) or nitro groups have been shown to enhance the biological activity of other benzoxazole derivatives. mdpi.comesisresearch.org

These targeted modifications, guided by computational modeling and mechanistic insights, will allow for the systematic optimization of this compound, potentially leading to the development of a potent and selective therapeutic agent. nih.gov

Table 3: Proposed Modifications for SAR Studies of this compound

| Modification Site | Proposed Substituents/Changes | Rationale |

|---|---|---|

| Phenyl Ring | -Cl, -F, -NO₂, -OCH₃, -CH₃ at various positions | To probe electronic and steric effects on target binding. |

| Ethanol Moiety | Esterification, Etherification, Synthesis of (R) and (S) enantiomers | To determine the role of the hydroxyl group and stereochemistry in biological activity. |

| Benzoxazole Ring | -Cl, -Br, -NO₂ at position 5 or 6 | To investigate if substitutions on the benzoxazole core can enhance potency, as seen in other analogues. mdpi.com |

Q & A

Q. What are the established synthetic routes for 2-(1,3-benzoxazol-2-yl)-1-phenylethanol?

The compound can be synthesized via solvent-free reductive amination or mechanochemical grinding. For example, analogous benzoxazol-2-yl sulfanyl derivatives were prepared by reacting intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with aldehydes under solvent-free conditions, followed by hydrazine hydrate treatment and recrystallization . Grinding methods using sodium borohydride and boric acid as catalysts are also effective for reducing reaction times and improving yields .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is the gold standard. For structurally related benzoxazol derivatives, data collection involves monochromatic radiation (Mo-Kα), and refinement includes anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically positioned geometrically or located via difference maps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antifungal activity?

SAR studies should focus on hydrophobic region optimization (e.g., introducing biphenyl esters or alkyl chains) to enhance interactions with fungal targets. For instance, analogs with additional hydrophobic moieties (region D) showed improved activity against Candida species in imidazole derivatives, suggesting a similar approach for benzoxazol-based compounds . Computational docking (e.g., molecular dynamics) can predict binding affinities to fungal enzymes like lanosterol 14α-demethylase.

Q. What methodologies are available for enantiomeric resolution and determination of enantiomeric excess (ee)?

Chiral analysis can employ liquid-phase cyclic chemiluminescence (CCL). For 1-phenylethanol derivatives, enantiomers exhibit distinct τ (time-to-peak) values in luminol-H₂O₂ systems when catalyzed by chiral selectors (e.g., R1 or S1 ligands). This method achieves rapid ee determination with a linear range of 0.1–1.0 mmol L⁻¹ . Alternatively, chiral HPLC using columns like Chiralpak AD-H or OD-H can resolve enantiomers based on π-π interactions.

Q. How can contradictory bioactivity data across studies be addressed?

Contradictions may arise from variations in stereochemistry, purity, or substituent effects. For example:

- Purity: Impurities ≥5% (e.g., in hydrazide intermediates) can skew bioactivity results. Validate purity via HPLC or HRMS .

- Stereochemistry: Enantiomers may exhibit divergent activities. Use chiral resolution techniques (Question 4) to isolate pure enantiomers .

- Substituent effects : Weak antifungal activity in some derivatives (e.g., phenyl-substituted analogs) may require optimizing hydrophobic/electronic properties .

Methodological Notes

- Synthetic Optimization : For improved yields, explore microwave-assisted synthesis or transition-metal catalysis (e.g., CuI for click chemistry in triazole derivatives) .

- Data Validation : Cross-reference crystallographic data (CCDC entries) and bioassay protocols to ensure reproducibility. SHELXL refinement metrics (R-factor < 0.05) indicate high-quality structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.